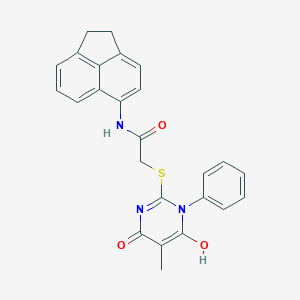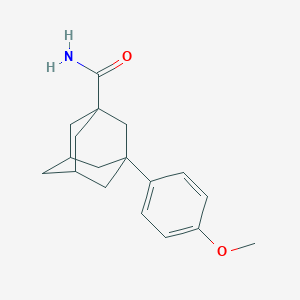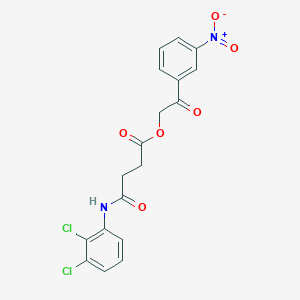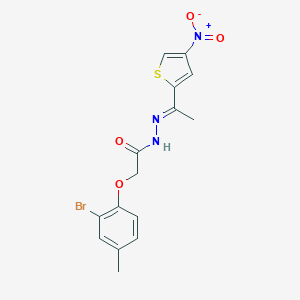![molecular formula C17H16N4O2 B269782 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide varies depending on its application. In anticancer research, it has been found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways in cancer cells. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In insecticidal and herbicidal research, it has been reported to interfere with the nervous system of insects and plants, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide have been investigated in various studies. In anticancer research, it has been found to reduce tumor growth and metastasis in animal models. In antimicrobial research, it has been shown to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In insecticidal and herbicidal research, it has been reported to effectively control pest and weed populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide in lab experiments include its high purity, high yield, and diverse applications in various fields of scientific research. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its long-term effects on living organisms.
Direcciones Futuras
There are several future directions for the research on 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various types of cancer and other diseases. In agriculture, research could focus on optimizing its insecticidal and herbicidal activities while minimizing its potential environmental impact. In material science, future studies could investigate its potential use in the synthesis of novel metal-organic frameworks with unique properties. Overall, the potential applications of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide make it a promising compound for future scientific research.
Métodos De Síntesis
The synthesis of 2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves the reaction of 2-(1-phenyl-1H-pyrazol-5-yl)phenol with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by recrystallization from ethanol. This synthesis method has been reported in various scientific journals, and it has been found to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use in the synthesis of metal-organic frameworks and as a corrosion inhibitor.
Propiedades
Nombre del producto |
2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
2-[2-(2-phenylpyrazol-3-yl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C17H16N4O2/c18-20-17(22)12-23-16-9-5-4-8-14(16)15-10-11-19-21(15)13-6-2-1-3-7-13/h1-11H,12,18H2,(H,20,22) |
Clave InChI |
WZYWYZULJPPDOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3OCC(=O)NN |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3OCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)


![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)
![12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one](/img/structure/B269722.png)
